molecular formula C13H16N6O6S B2527736 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate CAS No. 1351659-58-9

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate

Cat. No.: B2527736
CAS No.: 1351659-58-9
M. Wt: 384.37
InChI Key: ZENCLSJYFUHCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a sophisticated heterocyclic compound designed for pharmacological research, particularly in immunology and oncology. This molecular complex features a 3-methyl-1,2,4-oxadiazole moiety linked through an azetidine ring to a 5-methyl-1,3,4-thiadiazol-2-ylamine group via an acetamide bridge, presented as an oxalate salt for enhanced solubility and stability. The structural configuration suggests potential as a kinase pathway modulator, with research applications focusing on the JAK-STAT signaling cascade . The JAK-STAT pathway represents a critical intracellular signaling node for numerous cytokines and growth factors, with documented roles in immune cell differentiation, proliferation, and inflammatory responses . Research indicates that JAK1, in particular, associates with type I and type II interferon receptors plus multiple interleukin receptor complexes including IL-2, IL-4, IL-6, IL-10, and IL-13, positioning this compound as a valuable tool for investigating Th2-mediated immune pathologies such as asthma and autoimmune conditions . The presence of both 1,2,4-oxadiazole and 1,3,4-thiadiazole rings in a single molecular architecture provides unique electronic properties that may influence protein binding affinity and selectivity. The oxalate salt formulation ensures improved dissolution characteristics for in vitro assay systems. This compound is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should employ appropriate safety precautions including personal protective equipment when handling this material. For comprehensive handling, storage, and safety information, consult the product specifications and safety data sheet.

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2S.C2H2O4/c1-6-12-10(19-16-6)8-3-17(4-8)5-9(18)13-11-15-14-7(2)20-11;3-1(4)2(5)6/h8H,3-5H2,1-2H3,(H,13,15,18);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENCLSJYFUHCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=NN=C(S3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate is a synthetic organic molecule that integrates multiple heterocyclic structures known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Structural Overview

The compound features a complex structure comprising:

  • An oxadiazole ring, which is associated with various biological activities including antimicrobial and anti-inflammatory effects.
  • An azetidine moiety that enhances the biological profile through its unique structural properties.
  • A thiadiazole component known for its role in enhancing bioactivity.

The biological activity of the compound is primarily attributed to the interactions facilitated by the oxadiazole and thiadiazole rings. These rings can act as hydrogen bond acceptors and donors, allowing them to interact with biological targets effectively. The proposed mechanisms include:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria by disrupting cell wall integrity.
  • Antiviral activity : The oxadiazole moiety has been linked to antiviral properties through interference with viral replication pathways.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial properties. Below is a summary of the antimicrobial activity observed for related compounds:

Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
1,3,4-Oxadiazole DerivativesEscherichia coli, Staphylococcus aureus8–32 µg/mL
Thiadiazole DerivativesCandida albicans, Aspergillus niger4–16 µg/mL
Combined Oxadiazole/ThiadiazoleMycobacterium tuberculosis0.5–2 µg/mL

These results indicate a promising antimicrobial profile for compounds similar to 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide oxalate.

Case Studies

  • Study on Antitubercular Activity : A series of oxadiazole derivatives were evaluated for their ability to inhibit Mycobacterium tuberculosis. Compounds with a similar structural framework showed significant activity with MIC values ranging from 0.5 to 2 µg/mL against both drug-sensitive and resistant strains .
  • Antifungal Activity Evaluation : Research involving thiadiazole derivatives indicated that modifications at specific positions enhanced antifungal efficacy against Candida species. The presence of electron-withdrawing groups was crucial in increasing the potency .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycles Present
Target Compound C₁₄H₁₆N₆O₅S₂ (base) ~432.44 (base) 3-Me-oxadiazole, 5-Me-thiadiazole Oxadiazole, Azetidine, Thiadiazole
N-(Thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate C₁₆H₁₅N₅O₆S₂ 437.5 Thiophene-oxadiazole, Thiazole Oxadiazole, Azetidine, Thiazole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide C₂₇H₂₂N₈O₂S 534.6 Benzodiazole, Phenyl-thiazole Triazole, Thiazole, Benzodiazole
2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide C₂₁H₂₀ClN₅O₂ 421.9 Chloro, Substituted-phenyl Azetidinone, Benzimidazole
  • Replacement of thiazole (in ) with 5-methyl-thiadiazole introduces additional steric bulk and electron-withdrawing effects, which may influence receptor binding .

Physicochemical Properties

  • Solubility : The oxalate salt improves aqueous solubility compared to freebase forms, as seen in other acetamide derivatives .
  • Stability : Thiadiazole derivatives (e.g., ) with methyl substituents exhibit greater thermal stability than mercapto analogs, aligning with the target compound’s design .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) enhance solubility of intermediates .
  • Temperature : Reflux conditions (80–100°C) balance reaction rate and side-product minimization .
  • Catalysts/Reagents : Triethylamine (TEA) neutralizes HCl by-products during acylation steps .
  • Reaction time : 4–8 hours ensures completion, monitored via TLC .
ParameterExample ConditionsImpactSource
Solvent1,4-dioxaneHigh intermediate solubility
CatalystTriethylamine (TEA)Neutralizes HCl, drives acylation
TemperatureReflux (80–100°C)Balances reaction kinetics

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Assigns proton/carbon environments (e.g., azetidine and oxadiazole protons) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity and resolves by-products .
TechniqueApplicationExample DataSource
1^1H NMRConfirms azetidine ring protons (~3.5–4.5 ppm)
HPLCPurity >98% achieved via C18 column

Q. What are the key reaction parameters for forming the 1,2,4-oxadiazole ring in this compound?

Methodological Answer: The oxadiazole ring is synthesized via cyclization of hydrazides with carboxylic acid derivatives:

  • Reagents : Hydrazides + activated carboxylic acids (e.g., chloroacetyl chloride) .
  • Conditions : Anhydrous solvents (DMF) and bases (TEA) to facilitate cyclodehydration .
  • Monitoring : TLC (hexane:ethyl acetate) tracks intermediate formation .

Q. How can researchers purify this compound effectively?

Methodological Answer: Purification strategies include:

  • Recrystallization : Ethanol/n-hexane mixtures remove hydrophobic impurities .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) .
  • Crushed Ice Quenching : Precipitates product while removing unreacted reagents .

Q. Which functional groups require specialized characterization in this compound?

Methodological Answer: Focus on:

  • Azetidine ring : 1^1H NMR (δ 3.5–4.5 ppm for CH2_2 groups) .
  • 1,2,4-Oxadiazole : IR absorption at ~1600–1650 cm1^{-1} (C=N stretch) .
  • Thiadiazole : MS fragmentation to confirm sulfur-containing moieties .

Advanced Research Questions

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?

Methodological Answer: Contradictions arise from tautomerism or impurities. Strategies include:

  • Repeat Synthesis : Ensure reagent purity and anhydrous conditions .
  • 2D NMR (COSY/HSQC) : Resolve ambiguous proton-carbon correlations .
  • Comparative Analysis : Cross-check with structurally similar compounds (e.g., oxadiazole-thiadiazole hybrids) .
IssueResolution TechniqueSource
Impurity peaks in NMRRecrystallization + HPLC
Tautomeric ambiguityVariable-temperature NMR

Q. What experimental approaches elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies require:

  • Derivatization : Modify substituents (e.g., methyl groups on oxadiazole/thiadiazole) and assess bioactivity .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase binding pockets) .
  • In Vitro Assays : Compare IC50_{50} values across derivatives for enzyme inhibition .
Derivative ModificationBiological ImpactSource
3-Methyl-oxadiazoleEnhanced metabolic stability
5-Methyl-thiadiazoleIncreased solubility

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer: Stability protocols include:

  • pH-Varied Incubations : Assess degradation in buffers (pH 1.2–7.4) via HPLC .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures .
  • Light Exposure Tests : Monitor photodegradation using UV-Vis spectroscopy .

Q. What strategies identify and characterize synthetic by-products?

Methodological Answer: By-product analysis involves:

  • LC-MS/MS : Detect trace impurities and propose structures via fragmentation .
  • Isolation via Prep-HPLC : Collect fractions for individual NMR analysis .
  • Mechanistic Studies : Identify side reactions (e.g., over-acylation) using kinetic monitoring .

Q. How can researchers validate target engagement in biological assays?

Methodological Answer: Use orthogonal methods:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target protein binding via thermal stabilization .
  • Radiolabeling : Track compound distribution in vitro/in vivo .
  • Knockdown/Rescue Experiments : Genetic silencing of the target to assess dependency .

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